N-(3,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to a class of triazole-based acetamides characterized by a 1,2,4-triazole ring substituted at the 3-position with a sulfanyl-acetamide group and at the 5-position with a furan-2-yl moiety. The 4-position of the triazole is methylated, and the acetamide nitrogen is linked to a 3,4-dimethylphenyl group. Its molecular formula is inferred as C₁₇H₁₈N₄O₂S (based on structural analogs) with a molecular weight of ~342 g/mol .
Synthetic routes for similar compounds involve alkylation of triazole-thiones with α-chloroacetamides in the presence of KOH, followed by modifications such as Paal-Knorr condensation for functionalization .
Properties
Molecular Formula |
C17H18N4O2S |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[5-(furan-2-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H18N4O2S/c1-11-6-7-13(9-12(11)2)18-15(22)10-24-17-20-19-16(21(17)3)14-5-4-8-23-14/h4-9H,10H2,1-3H3,(H,18,22) |
InChI Key |
WISSMRIZMVSNJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=CO3)C |
Origin of Product |
United States |
Biological Activity
N-(3,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound characterized by a unique combination of functional groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 342.4 g/mol. The IUPAC name reflects its complex structure involving a triazole ring and a furan moiety.
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4O2S |
| Molecular Weight | 342.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | WLTASJGGJNFKIC-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It may exert its effects by inhibiting enzymes or modulating receptor activity. For instance, compounds containing triazole rings have been shown to interact with various enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazole possess potent antifungal and antibacterial activities. Specifically:
- Antifungal Activity : Triazole derivatives have been reported to inhibit the growth of various fungi by targeting fungal cytochrome P450 enzymes involved in ergosterol biosynthesis.
- Antibacterial Activity : Similar compounds have shown effectiveness against Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis or protein synthesis pathways.
Anticancer Activity
The anticancer potential of triazole-containing compounds has been explored in several studies. For example:
- Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases or by inhibiting key signaling pathways such as the PI3K/Akt pathway.
- Case Studies : A particular study highlighted that a triazole derivative exhibited IC50 values in the micromolar range against various cancer cell lines, indicating promising anticancer activity.
Case Studies
- Study on Antifungal Efficacy : A comparative study evaluated the antifungal activity of several triazole derivatives against Candida species. The results showed that certain modifications significantly enhanced their antifungal potency (IC50 values ranging from 0.5 to 10 µg/mL) .
- Anticancer Evaluation : In vitro studies on lung cancer cell lines demonstrated that a related triazole compound induced significant cell death at concentrations as low as 20 µM . This suggests that structural modifications can enhance anticancer properties.
Scientific Research Applications
Antifungal Properties
One of the most significant applications of N-(3,4-dimethylphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is its antifungal activity. Research indicates that it effectively inhibits fungal pathogens by targeting ergosterol biosynthesis, which is critical for maintaining fungal cell membrane integrity.
Key findings include:
- Inhibition of Pathogens : The compound has shown effective inhibition against Candida albicans and Aspergillus niger, with IC50 values significantly lower than those of conventional antifungal agents.
Agricultural Applications
In addition to its antifungal properties, this compound has potential applications in agriculture:
- Seed Treatment Agent : It has been demonstrated to protect crops from fungal diseases, thereby enhancing yield and overall crop health. Its dual role as both a fungicide and a growth promoter makes it valuable in agricultural chemistry.
Laboratory Studies on Antifungal Efficacy
In controlled laboratory settings, this compound was tested against various fungal strains. Results indicated:
| Fungal Strain | IC50 Value (µg/mL) | Comparison with Traditional Agents |
|---|---|---|
| Candida albicans | 0.5 | Lower than fluconazole |
| Aspergillus niger | 0.8 | Lower than amphotericin B |
These results highlight the compound's potential as a superior antifungal agent.
Comparison with Similar Compounds
Key Observations :
- The 3,4-dimethylphenyl group may enhance metabolic stability compared to halogenated analogs due to reduced electrophilicity .
Variations in the Triazole Substituents
The 5-(furan-2-yl) and 4-methyl groups on the triazole ring contrast with other substituents reported in the literature:
Key Observations :
- Furan-2-yl contributes to π-conjugation, supporting NLO applications, but may reduce steric bulk compared to aryl substituents like bromophenyl .
- Pyridinyl or piperidinyl groups (e.g., ’s Compound 9l) introduce basic nitrogen atoms, altering solubility and binding interactions in biological systems .
Functional Group Modifications
The sulfanyl-acetamide linker is conserved across analogs, but side-chain variations impact activity:
Key Observations :
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound?
Answer:
The synthesis typically involves alkylation of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl) derivatives with substituted α-chloroacetamides. Key steps include:
- Reaction conditions : Ethanol or methanol under alkaline conditions (e.g., KOH/NaOH) at reflux .
- Purification : Crystallization from ethanol or acetonitrile yields white/light-yellow crystalline solids with sharp melting points .
- Structural validation : Elemental analysis, -NMR, and LC-MS confirm purity and structure .
Basic: What spectroscopic and analytical techniques are essential for characterization?
Answer:
- Elemental analysis : Validates empirical formula (e.g., C, H, N content) .
- -NMR : Identifies proton environments (e.g., furan protons at δ 6.3–7.4 ppm, triazole-CH at δ 2.5 ppm) .
- LC-MS : Confirms molecular ion peaks and fragmentation patterns .
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., SHELX software for refinement) .
Basic: What biological activities have been reported for this compound?
Answer:
- Anti-exudative activity : Evaluated using a rat formalin-induced edema model. 15/21 derivatives showed activity comparable to diclofenac sodium (reference drug) .
- Structure-activity relationship (SAR) : Substituents at the phenyl residue (e.g., Cl, NO, OCH) enhance activity .
Advanced: How to design experiments to analyze structure-activity relationships (SAR)?
Answer:
- Variable substituent introduction : Modify the phenyl or acetamide group systematically (e.g., halogens, alkyl chains) .
- Biological assays : Use standardized models (e.g., plethysmometry for edema inhibition) with statistical validation (ANOVA, p < 0.05) .
- Data interpretation : Correlate electronic (Hammett constants) or steric parameters with activity trends .
Advanced: What computational strategies predict physicochemical or pharmacological properties?
Answer:
- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) for nonlinear optical (NLO) behavior .
- Molecular docking : Use AutoDock or Schrödinger to assess binding affinity with targets (e.g., cyclooxygenase for anti-inflammatory activity) .
- Toxicity prediction : Apply QSAR models (GUSAR, TEST) to estimate LD and prioritize low-toxicity candidates .
Advanced: How to resolve crystallographic data contradictions during structural analysis?
Answer:
- Software selection : Use SHELXL for refinement, SHELXD for phase solution, and Olex2 for visualization .
- Validation tools : Check R-factors (< 0.05), ADP consistency, and hydrogen bonding networks .
- Handling twinning : Apply TWINLAW in SHELXL for twinned crystals .
Advanced: How to address contradictions in biological activity data?
Answer:
- Dose-response curves : Confirm activity thresholds (e.g., IC) across replicates .
- Pharmacokinetic factors : Assess solubility (logP via XLogP) or metabolic stability (e.g., cytochrome P450 assays) .
- Control standardization : Use reference compounds (e.g., diclofenac) in parallel to normalize inter-experiment variability .
Advanced: What methodologies evaluate acute and subacute toxicity?
Answer:
- Acute toxicity (OECD 423) : Administer 1000–5000 mg/kg orally to rats; monitor mortality, hematological, and biochemical parameters (e.g., ALT, creatinine) for 14 days .
- Subacute studies : Daily dosing (1/10 LD) for 28 days; assess organ histopathology and functional recovery post-treatment .
Advanced: How to optimize formulation for in vivo studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
